molecular formula C13H17FO B8003323 1-Allyl-3-butoxy-5-fluorobenzene

1-Allyl-3-butoxy-5-fluorobenzene

Cat. No.: B8003323
M. Wt: 208.27 g/mol
InChI Key: VGAYYIXPHUVVOX-UHFFFAOYSA-N
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Description

1-Allyl-3-butoxy-5-fluorobenzene is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol This compound is characterized by the presence of an allyl group, a butoxy group, and a fluorine atom attached to a benzene ring

Preparation Methods

The synthesis of 1-Allyl-3-butoxy-5-fluorobenzene can be achieved through several methods, including:

Industrial production methods for this compound may involve large-scale synthesis using these or similar routes, optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Allyl-3-butoxy-5-fluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Allyl-3-butoxy-5-fluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Allyl-3-butoxy-5-fluorobenzene involves its interaction with molecular targets through various pathways. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The allyl and butoxy groups can also modulate the compound’s properties and interactions with other molecules .

Comparison with Similar Compounds

1-Allyl-3-butoxy-5-fluorobenzene can be compared with other similar compounds, such as:

    1-Allyl-3-butoxybenzene: Lacks the fluorine atom, resulting in different reactivity and properties.

    1-Allyl-3-fluorobenzene: Lacks the butoxy group, affecting its solubility and interactions.

    1-Butoxy-3-fluorobenzene:

The presence of the fluorine atom in this compound makes it unique, as fluorinated compounds often exhibit enhanced stability, bioavailability, and binding affinity in various applications.

Properties

IUPAC Name

1-butoxy-3-fluoro-5-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-3-5-7-15-13-9-11(6-4-2)8-12(14)10-13/h4,8-10H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAYYIXPHUVVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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